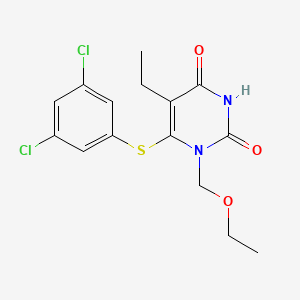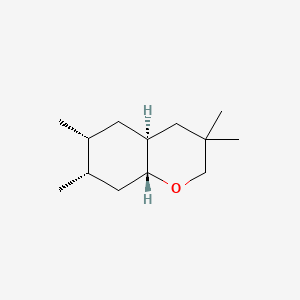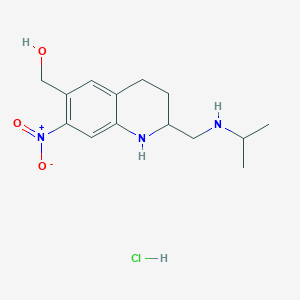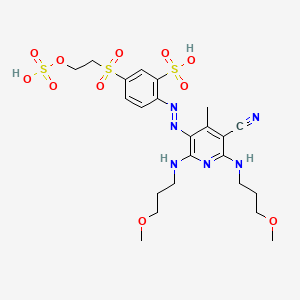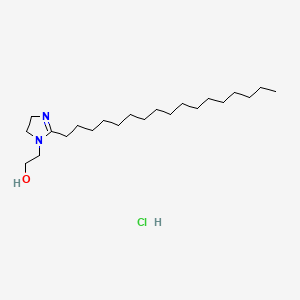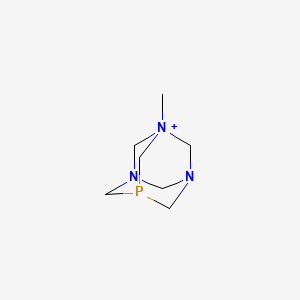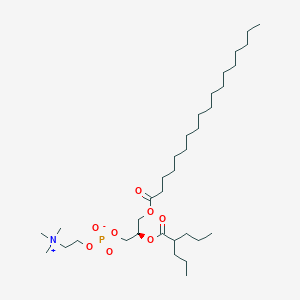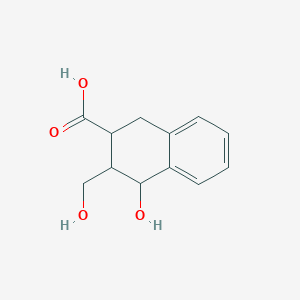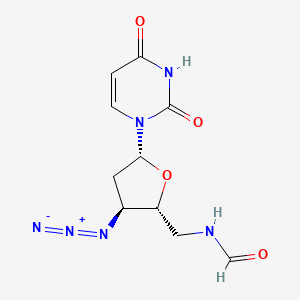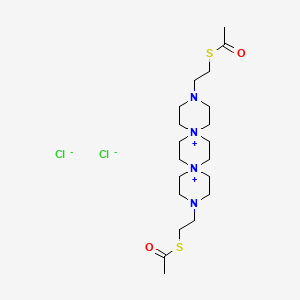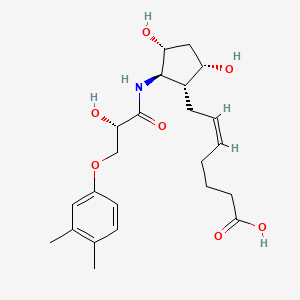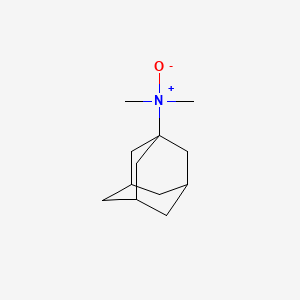
Tyrocidine C hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tyrocidine C hydrochloride is a cyclic decapeptide antibiotic produced by the soil bacterium Brevibacillus brevis. It is one of the major components of tyrothricin, a mixture that also includes gramicidin. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. It was one of the first antibiotics to be discovered and used clinically, although its use is limited due to its toxicity to human cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tyrocidine C hydrochloride involves the fermentation of Brevibacillus brevis. The process begins with the cultivation of the bacteria in a nutrient-rich medium, followed by the extraction and purification of the antibiotic mixture. The specific conditions for the fermentation include maintaining the culture at an optimal temperature and pH to maximize the yield of tyrocidine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The fermentation broth is subjected to solvent partitioning to separate tyrocidine from other components. The use of benzene and ethanol in the presence of hydrochloric acid is a common method for this separation .
化学反应分析
Types of Reactions: Tyrocidine C hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or reduce its toxicity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are employed to modify specific functional groups.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the molecule
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered antibacterial properties. These derivatives are often tested for their efficacy and toxicity to determine their potential clinical use .
科学研究应用
Tyrocidine C hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and cyclization.
Biology: Researchers use it to study the mechanisms of bacterial resistance and the interaction of antibiotics with bacterial membranes.
Medicine: Although its clinical use is limited, it serves as a reference compound for developing new antibiotics with similar structures but reduced toxicity.
Industry: It is used in the development of antimicrobial materials and coatings to prevent bacterial contamination on surfaces
作用机制
Tyrocidine C hydrochloride exerts its antibacterial effects by disrupting the cell membrane of bacteria. It forms ion-conducting pores in the lipid bilayer, leading to the leakage of essential ions and molecules, ultimately causing cell death. The compound also induces lipid phase separation and reduces membrane fluidity, which interferes with the function of membrane proteins and enzymes .
相似化合物的比较
- Tyrocidine A
- Tyrocidine B
- Gramicidin S
Comparison: Tyrocidine C hydrochloride shares structural similarities with other tyrocidines and gramicidin S, all of which are cyclic decapeptides. this compound is unique in its specific amino acid sequence and its ability to form more stable ion-conducting pores. This makes it particularly effective against certain strains of bacteria that are resistant to other antibiotics .
属性
CAS 编号 |
28343-15-9 |
|---|---|
分子式 |
C70H90ClN15O13 |
分子量 |
1385.0 g/mol |
IUPAC 名称 |
3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3-benzyl-15-[(4-hydroxyphenyl)methyl]-24,27-bis(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C70H89N15O13.ClH/c1-38(2)30-51-63(91)83-56(32-40-14-6-5-7-15-40)70(98)85-29-13-21-57(85)68(96)82-54(34-43-37-75-48-19-11-9-17-46(43)48)65(93)80-53(33-42-36-74-47-18-10-8-16-45(42)47)64(92)81-55(35-59(73)88)66(94)76-50(26-27-58(72)87)62(90)79-52(31-41-22-24-44(86)25-23-41)67(95)84-60(39(3)4)69(97)77-49(20-12-28-71)61(89)78-51;/h5-11,14-19,22-25,36-39,49-57,60,74-75,86H,12-13,20-21,26-35,71H2,1-4H3,(H2,72,87)(H2,73,88)(H,76,94)(H,77,97)(H,78,89)(H,79,90)(H,80,93)(H,81,92)(H,82,96)(H,83,91)(H,84,95);1H/t49-,50-,51-,52-,53+,54-,55-,56+,57-,60-;/m0./s1 |
InChI 键 |
XQURINRXHADNDH-ADWMGARTSA-N |
手性 SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CNC5=CC=CC=C54)CC6=CNC7=CC=CC=C76)CC8=CC=CC=C8.Cl |
规范 SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CNC5=CC=CC=C54)CC6=CNC7=CC=CC=C76)CC8=CC=CC=C8.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



